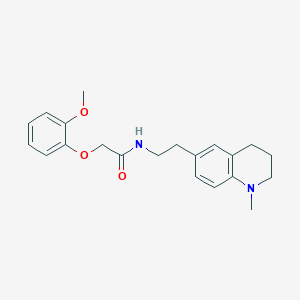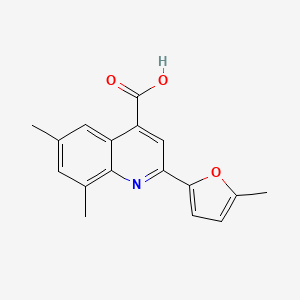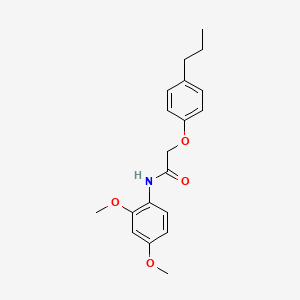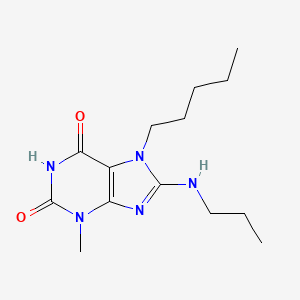![molecular formula C11H11ClN2S B2776832 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 501349-36-6](/img/structure/B2776832.png)
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine” would consist of a thiazole ring attached to a benzyl group at the 5-position. The benzyl group is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position .
Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring . The presence of the chlorine atom might make the compound susceptible to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine” would depend on its precise molecular structure. For example, the presence of polar functional groups (like the thiazole ring and the amine group) would likely make the compound polar and potentially soluble in polar solvents .
科学的研究の応用
Pharmacological Potential
5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine and its derivatives demonstrate notable pharmacological properties. For example, a study by Chapman et al. (1971) explored various amines and thiouronium salts derived from similar structures, highlighting their preliminary pharmacological potential (Chapman, Clarke, Gore, & Sharma, 1971).
Antimicrobial and Antitumor Properties
Significant research has been conducted on the antimicrobial and antitumor properties of 1,3,4-thiadiazole compounds, which are structurally related to 5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to have DNA protective abilities and strong antimicrobial activity, as well as cytotoxicity against certain cancer cell lines (Gür et al., 2020).
Antitumor Activity
A compound closely related to 5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine, specifically 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, showed promising antitumor activity against the Hela cell line. This suggests the potential of related compounds in cancer treatment (Ye Jiao et al., 2015).
Antibacterial Activity
The compound N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shares a similar structure with the compound of interest, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This research by Uwabagira et al. (2018) suggests potential antibacterial applications for related compounds (Uwabagira, Sarojini, & Poojary, 2018).
Dyeing Polyester Fabrics
In a different domain, Metwally et al. (2004) explored the application of thiazolylazo dyes, including 2-aminothiazoles, for dyeing polyester fabrics. This indicates the potential use of 5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine in the textile industry (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004).
作用機序
Safety and Hazards
The safety and hazards of a specific compound depend on its physical and chemical properties. For example, many halogenated organic compounds are potentially hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .
将来の方向性
特性
IUPAC Name |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-2-3-8(5-10(7)12)4-9-6-14-11(13)15-9/h2-3,5-6H,4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNGJGIMGFLQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2776753.png)

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2776756.png)


![3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2776764.png)

![7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2776769.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
